3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
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Overview
Description
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a chemical compound that belongs to the class of chromenone derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves the reaction of 2-bromophenol with 2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted chromenone derivatives.
Scientific Research Applications
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
- 3-(2-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
- 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
Uniqueness
Compared to similar compounds, 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is unique due to its specific bromine substitution, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in certain chemical reactions and may also affect its interaction with biological targets.
Properties
IUPAC Name |
[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO6/c1-13-20(29-17-5-3-2-4-16(17)22)19(24)15-7-6-14(12-18(15)27-13)28-21(25)23-8-10-26-11-9-23/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMIEDLIKWFUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)OC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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